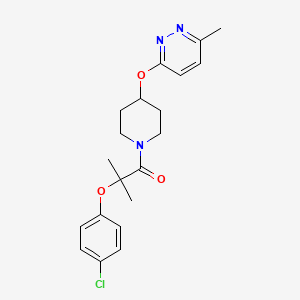

2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O3/c1-14-4-9-18(23-22-14)26-16-10-12-24(13-11-16)19(25)20(2,3)27-17-7-5-15(21)6-8-17/h4-9,16H,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWXJCMYEXIWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Chlorophenoxy group : Known for enhancing lipophilicity and biological activity.

- Piperidine moiety : Often associated with various pharmacological effects.

- Pyridazinone derivative : This class is recognized for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Antitumor Activity

Research indicates that compounds similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)propan-1-one exhibit significant antitumor activity. For instance, derivatives of pyridazinones have been shown to inhibit various tyrosine kinases, including Met kinase, which plays a crucial role in cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

Neuroprotective Effects

Studies have demonstrated that certain piperidine derivatives possess neuroprotective properties. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells. For example, the piperidine structure has been linked to enhanced dopaminergic activity, which could be beneficial in neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. Compounds containing chlorophenoxy groups have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways .

Table 2: Anti-inflammatory Activity

The proposed mechanisms for the biological activities of this compound include:

- Enzyme Inhibition : Inhibition of tyrosine kinases and COX enzymes.

- Receptor Modulation : Interaction with neurotransmitter receptors affecting neuronal signaling.

- Oxidative Stress Reduction : Decreasing reactive oxygen species (ROS) levels in cells.

Case Studies

A recent study evaluated the efficacy of a related compound in a murine model of cancer. The results showed a significant reduction in tumor volume and improved survival rates compared to control groups . Another study focused on the neuroprotective effects in models of Parkinson's disease, where the compound demonstrated a marked decrease in neuroinflammation and neuronal death .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)-1-(4-(6-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

- Key Differences: Substituent on pyridazine: The dimethylamino group at position 6 of pyridazine (vs. Piperazine vs. piperidine: The piperazine ring introduces an additional nitrogen, altering conformational flexibility and solubility.

- However, the piperazine ring could reduce metabolic stability compared to piperidine .

2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (EP 2 402 347 A1)

- Key Differences: Core structure: Thienopyrimidine core (vs. propan-1-one), with a morpholine group and methanesulfonyl-piperazine substituent. Functional groups: Sulfonyl and morpholine moieties enhance polarity and solubility.

- Implications: The thienopyrimidine scaffold is associated with kinase inhibition (e.g., PI3K/mTOR pathways). The sulfonyl group may improve pharmacokinetic properties but reduce membrane permeability .

2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid (EP 1 808 168 B1)

- Key Differences: Pyrazolopyrimidine core: Replaces pyridazine, introducing a fused bicyclic system.

- Implications: The pyrazolopyrimidine system is a known pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors). The acetic acid group may enhance solubility but limit blood-brain barrier penetration .

Structural and Functional Analysis Table

Research Findings and Trends

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., the target molecule) generally exhibit better metabolic stability than piperazine analogs due to reduced nitrogen reactivity .

- Heterocyclic Cores : Pyridazine derivatives (target compound) are less explored than pyrimidines or pyrazoles but offer unique electronic profiles for selective targeting .

- Chlorophenoxy Group: This substituent is common in agrochemicals and pharmaceuticals for its hydrophobic and electron-withdrawing effects, which enhance binding to aromatic pockets in proteins .

Métodos De Preparación

Structural Analysis and Retrosynthetic Considerations

The target compound features a central propan-1-one scaffold substituted with two distinct moieties:

- 2-(4-Chlorophenoxy)-2-methyl group : Introduces aromatic and steric bulk.

- 4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl group : Combines a piperidine ring with a pyridazine ether substituent.

Retrosynthetic Disconnections

- Disconnection A : Cleavage of the amide bond yields 2-(4-chlorophenoxy)-2-methylpropanoic acid and 4-((6-methylpyridazin-3-yl)oxy)piperidine.

- Disconnection B : Ether linkages suggest Williamson-type syntheses for both the phenoxy and pyridazinyloxy groups.

Synthesis of Key Intermediates

Preparation of 4-((6-Methylpyridazin-3-yl)oxy)piperidine

This intermediate requires functionalization of piperidine at the 4-position with a pyridazine ether.

Method 1: Nucleophilic Aromatic Substitution

- Substrate : 3-Chloro-6-methylpyridazine.

- Nucleophile : Piperidin-4-ol (activated as its alkoxide).

- Conditions :

Method 2: Mitsunobu Reaction

Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid

This carboxylic acid precursor is critical for acylation.

Stepwise Procedure:

Acylative Coupling to Form the Propan-1-one Core

The final step involves coupling the piperidine and phenoxy intermediates via an acyl transfer reaction.

Schotten-Baumann Acylation

- Activation : Convert 2-(4-chlorophenoxy)-2-methylpropanoic acid to its acid chloride using thionyl chloride (SOCl₂).

- Coupling : React the acid chloride with 4-((6-methylpyridazin-3-yl)oxy)piperidine in dichloromethane (DCM) with triethylamine (TEA) as a base.

- Conditions : 0°C to room temperature, 2 h.

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).

Optimization and Challenges

Analytical Validation

Spectroscopic Characterization

Comparative Evaluation of Synthetic Routes

Scalability and Industrial Considerations

- Cost Drivers : 6-Methylpyridazin-3-ol and piperidin-4-ol are specialty chemicals requiring custom synthesis.

- Process Safety : Exothermic acylation steps necessitate controlled addition rates and cooling.

- Green Chemistry Alternatives : Catalytic methods using Cu(I) for ether formation remain underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.